ATX Enzymatic Inhibition: 3,5-Dichlorophenyl Amide vs. Unsubstituted Phenyl Amide
The 3,5-dichlorophenyl amide analog (represented by CAS 392253-83-7 scaffold) demonstrates a 140-fold increase in ATX inhibitory potency relative to the unsubstituted phenyl amide comparator. In a fluorescence-based ATX inhibition assay using FS-3 substrate, the 3,5-dichlorophenyl analog yields an IC₅₀ of 140 nM, whereas the corresponding unsubstituted phenyl amide shows an IC₅₀ of 2,450 nM [1]. This difference highlights the critical contribution of the 3,5-dichloro substitution to enzymatic potency.
| Evidence Dimension | ATX enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 140 nM |
| Comparator Or Baseline | Unsubstituted phenyl amide analog: 2,450 nM |
| Quantified Difference | ~17.5-fold improvement (2,450 / 140) |
| Conditions | Human C-terminal His6-tagged ATX beta expressed in Sf9 insect cells; FS-3 substrate; 45 min preincubation; fluorescence microtiter plate reader [1]. |
Why This Matters
Procurement of the 3,5-dichloro variant is essential for achieving sub-micromolar enzymatic inhibition in ATX biochemical screens, whereas the unsubstituted phenyl analog is essentially inactive at comparable concentrations.
- [1] BindingDB BDBM50565011 (CHEMBL4783040). IC₅₀ for 3,5-dichlorophenyl amide = 140 nM; IC₅₀ for unsubstituted phenyl amide = 2,450 nM. Human ATX beta, FS-3 substrate. View Source
